molecular formula C9H11NO3 B1674973 3-Hydroxy-L-phenylalanine CAS No. 587-33-7

3-Hydroxy-L-phenylalanine

Cat. No. B1674973
CAS RN: 587-33-7
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-QMMMGPOBSA-N
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Description

3-Hydroxy-L-phenylalanine, also known as L-DOPA or Levodopa, is a natural isomer of the immediate precursor of dopamine . It is used for the treatment of Parkinson’s disease and is a product of tyrosine hydroxylase . It is also used as a cell adhesion molecule in serum-free cultures of anchorage-dependent mammalian cells .


Synthesis Analysis

L-DOPA is synthesized via the self-polymerization of biopolymer polyvalent ions . The biopolymer surface modification of the cellulose was NaCl-doped, enhancing the DNA extraction and purification performances .


Molecular Structure Analysis

The linear formula of L-DOPA is (HO)2C6H3CH2CH(NH2)CO2H . The molecular weight is 197.19 .


Chemical Reactions Analysis

L-DOPA is a dopamine precursor molecule that reduces silver nitrate and chloroauric acid to silver and gold nanostructures, respectively . The induced pigment reduced silver nitrate and chloroauric acid to silver and gold nanostructures, respectively .


Physical And Chemical Properties Analysis

L-DOPA is a white to off-white powder with a melting point of 276-278 °C (lit.) . It is soluble in water and slightly soluble in ethanol .

Scientific Research Applications

Enzymatic Functions and Hydroxylation Process

3-Hydroxy-L-phenylalanine plays a significant role in the functions of various aromatic amino acid hydroxylases. Phenylalanine hydroxylase (PheOH), for instance, catalyzes the hydroxylation of phenylalanine to tyrosine, which is crucial in catabolizing phenylalanine. This process is a rate-limiting step in the only pathway for phenylalanine catabolism and is vital for maintaining metabolic balance (Hufton et al., 1995).

Phenylalanine Hydroxylase and Meta-Tyrosine Biosynthesis

Phenylalanine 3-hydroxylase (Phe3H) has been identified as a key enzyme in the biosynthesis of meta-tyrosine (m-Tyr) from phenylalanine. This discovery provides insights into the regiospecific control of substrate hydroxylation by phenylalanine hydroxylase, highlighting the enzyme's specificity and efficiency in metabolic pathways (Zhang, Ames, & Walsh, 2011).

Molecular Structure and Genetic Mapping

Understanding the molecular structure and polymorphic map of the human phenylalanine hydroxylase gene is crucial in medical genetics, especially in the context of disorders like phenylketonuria (PKU). The structure and genetic mapping of this gene provide valuable information for prenatal diagnosis and carrier detection of genetic disorders related to phenylalanine hydroxylation (Dilella et al., 1986).

Metabolic Channeling in Phenylpropanoid Pathway

The incorporation of 3H–l-Phenylalanine into various phenylpropanoid compounds has been studied in tobacco cell cultures. This research highlights the significance of 3-Hydroxy-L-phenylalanine in understanding metabolic channeling, particularly at the entry point into the phenylpropanoid pathway (Rasmussen & Dixon, 1999).

Phenylalanine Hydroxylase Deficiency

Research on phenylalanine hydroxylase deficiency, a disorder resulting in intolerance to dietary intake of phenylalanine, provides insights into its spectrum and management. This includes understanding the genetic basis and treatment strategies for conditions like classic phenylketonuria and mild hyperphenylalaninemia (Mitchell, Trakadis, & Scriver, 2011).

Safety And Hazards

L-DOPA is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing vapours, spray, dust, fume, gas .

Future Directions

L-DOPA has been investigated as an alternative to dopamine and its extraction performances have been evaluated . Its self-polymerization using NaCl as the synthesis route for performance enhancement has been evaluated . This could lead to new methods for bacteria genomic DNA extraction and purification from samples .

properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871778
Record name L-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meta-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-m-Tyrosine

CAS RN

587-33-7
Record name L-m-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03552
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-META-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YF57V4QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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